molecular formula C16H22N2O5S B2853287 N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 899740-09-1

N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2853287
CAS No.: 899740-09-1
M. Wt: 354.42
InChI Key: FNTUPOBPHWYMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-Methylpiperidin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide is a synthetic compound of high interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a 1,3-benzodioxole moiety, a functional group prevalent in numerous bioactive molecules , linked to a substituted piperidine sulfonamide group. This specific architecture suggests potential for interaction with various enzymatic targets or receptor systems. [MECHANISM AND APPLICATIONS]. Researchers utilize this compound as a key chemical probe to explore these pathways and elucidate complex biological processes.

Properties

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-12-4-7-18(8-5-12)24(20,21)9-6-17-16(19)13-2-3-14-15(10-13)23-11-22-14/h2-3,10,12H,4-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNTUPOBPHWYMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Core Structural Features

The target compound shares a common 1,3-benzodioxole-5-carboxamide backbone with several analogs. Key differences lie in the substituents attached to the sulfonamide ethyl chain:

Compound Name Substituent on Sulfonamide Ethyl Chain Molecular Formula Molecular Weight Key Features
Target Compound 4-Methylpiperidin-1-yl Not Provided Not Provided Cyclic amine (piperidine), enhances stability
N-{2-[(3-Ethoxypropyl)sulfamoyl]ethyl}-1,3-benzodioxole-5-carboxamide 3-Ethoxypropyl C15H22N2O6S 358.409 Linear ethoxy chain, moderate polarity
N-{2-[Butyl(methyl)sulfamoyl]ethyl}-1,3-benzodioxole-5-carboxamide Butyl(methyl) Not Provided Not Provided Branched alkyl, increased hydrophobicity
N-[2-(4-Acetylanilino)-4-hydroxy-1,3-thiazol-5-yl]-... (Thiazole Derivative) Thiazole ring with acetylanilino C20H17N3O5S 410.0816 Heterocyclic core, tautomerism

Physicochemical Properties

  • Solubility : The 4-methylpiperidinyl group (target) may improve water solubility compared to linear alkyl chains (e.g., butyl in ) due to amine protonation.
  • Polarity : Thiazole derivatives () exhibit higher polarity due to hydroxyl and nitro groups, whereas alkyl-sulfamoyl analogs () are more lipophilic.
  • Tautomerism: Thiazole derivatives exist as enol-keto tautomers, evidenced by broad FTIR peaks (e.g., 3371 cm⁻¹ for -OH/NH stretches) .

Spectral Data Comparison

Compound Type FTIR (cm⁻¹) 1H-NMR (δ, ppm) HR-MS (Observed)
Thiazole Derivative 3371 (-OH/NH), 1668 (C=O) 9.26 (d, NH), 5.98 (s, benzodioxole OCH2O) 410.0815 ([M−H]⁻)
Target Compound (Expected) ~1300–1200 (S=O stretch) ~3.41 (s, CH2-SO2), ~2.55 (s, piperidine CH3) Not Provided

Biological Activity

N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide, also referred to as C700-0210, is a compound with notable biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of C700-0210 is C22H32N4O6SC_{22}H_{32}N_{4}O_{6}S with a molecular weight of approximately 480.59 g/mol. The compound features a complex structure that includes a benzodioxole moiety and a piperidine ring, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC22H32N4O6S
Molecular Weight480.59 g/mol
LogP (Partition Coefficient)0.540
Water Solubility (LogSw)-2.57
Polar Surface Area91.983 Ų

C700-0210 has been investigated for its interaction with various biological targets, particularly in the realm of GPCR (G-protein coupled receptors) modulation. It is included in screening libraries aimed at identifying novel drug candidates for conditions affecting the musculoskeletal, respiratory, and nervous systems.

Key Mechanisms:

  • GPCR Modulation : The compound shows potential as a ligand for GPCRs, which play crucial roles in many physiological processes and are common targets in drug discovery.
  • Cytotoxicity and Anticancer Activity : Preliminary studies indicate that compounds similar to C700-0210 exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Biological Activity Studies

Recent studies have highlighted the biological activity of C700-0210 through various assays:

In Vitro Studies

  • Cytotoxicity Assays : C700-0210 demonstrated significant cytotoxic effects on cancer cell lines such as HeLa and MDA-MB-231, with IC50 values indicating effective dose ranges.
  • Apoptosis Induction : Mechanistic studies revealed that the compound could trigger apoptosis via both intrinsic and extrinsic pathways, suggesting multiple modes of action.

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the effects of C700-0210 on breast cancer cell lines. Results indicated a dose-dependent decrease in viability, with mechanisms involving mitochondrial dysfunction and caspase activation.
  • Neuroprotective Effects : Another study explored the neuroprotective properties of related compounds in models of neurodegeneration, highlighting potential applications in treating diseases like Alzheimer's.

Future Directions

Research into this compound continues to expand. Future investigations may focus on:

  • Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity.
  • Clinical Trials : Progressing to clinical trials to evaluate safety and efficacy in human subjects.
  • Mechanistic Studies : Further elucidating the specific biochemical pathways influenced by this compound.

Q & A

Q. What are the key synthetic pathways for N-{2-[(4-methylpiperidin-1-yl)sulfonyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide, and how can structural integrity be confirmed during synthesis?

  • Methodological Answer : The compound’s synthesis typically involves coupling a benzodioxole-carboxylic acid derivative with a sulfonamide-containing intermediate. Key steps include sulfonylation of 4-methylpiperidine followed by nucleophilic substitution with ethylenediamine analogs. Structural confirmation requires a combination of NMR spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS) , and HPLC purity analysis (>95%). For example, analogs with benzodioxole and piperidine motifs have been validated using 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions .

Q. What spectroscopic techniques are most effective for characterizing the electronic and steric properties of this compound?

  • Methodological Answer :
  • UV-Vis Spectroscopy : To study π→π* transitions in the benzodioxole ring (λmax ~280–320 nm).
  • FT-IR Spectroscopy : Confirms sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) functionalities.
  • X-ray Crystallography : Resolves steric hindrance from the 4-methylpiperidinyl group and validates bond angles in the sulfonamide linker .

Q. How can researchers design preliminary biological activity screens for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., benzodioxole and sulfonamide-containing compounds). For example:
  • Enzyme Inhibition : Use fluorogenic substrates to test inhibition of proteases or kinases linked to disease pathways.
  • Cellular Viability Assays : Employ MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Receptor Binding : Radioligand displacement assays (e.g., GPCRs or serotonin receptors) due to the piperidine moiety’s affinity for neurological targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

  • Methodological Answer :
  • Fragment-Based Design : Systematically modify the benzodioxole (e.g., halogenation), sulfonamide linker (e.g., alkyl chain length), and piperidine (e.g., N-substituents).
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electronic effects and molecular docking (AutoDock Vina) to prioritize derivatives with improved target binding.
  • Parallel Synthesis : Employ combinatorial chemistry to generate a library of analogs for high-throughput screening .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma stability (e.g., liver microsome assays), bioavailability, and metabolite identification (LC-MS/MS).
  • Tissue Distribution Studies : Use radiolabeled (¹⁴C/³H) compound with autoradiography or PET imaging.
  • Species-Specific Metabolism : Compare metabolic pathways in human vs. rodent hepatocytes to explain activity loss in vivo .

Q. How can conflicting data on biological activity across studies be critically analyzed?

  • Methodological Answer :
  • Meta-Analysis : Normalize data using standardized metrics (e.g., % inhibition at 10 µM vs. IC₅₀).
  • Assay Validation : Replicate experiments under controlled conditions (e.g., ATP levels in kinase assays, cell passage number).
  • Orthogonal Assays : Confirm hits with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Contradictions and Limitations in Existing Evidence

  • Synthetic Yield Variability : and describe similar sulfonamide intermediates but report yields differing by ~15% due to solvent choice (DMF vs. THF) and temperature control.
  • Biological Target Specificity : While suggests broad kinase inhibition, notes selectivity for PI3Kα isoforms, highlighting the need for kinase panel screens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.